Physicochemical Isosterism in Solid-State Properties
While the computed XLogP3-AA is identical across all three fluorophenyl regioisomers, this parity itself is a differentiating feature. The ortho-fluorine's intramolecular interaction with the alcohol group can lead to distinct solid-state properties (e.g., melting point, crystal packing) compared to the meta and para isomers, despite sharing an identical logP. This is a class-level inference; direct experimental melting point data for all three isomers is absent from primary literature [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 [1] |
| Comparator Or Baseline | 1-(4-Fluorophenyl)cyclopropyl]methanol: 1.9; [1-(3-fluorophenyl)cyclopropyl]methanol: 1.9 [1] |
| Quantified Difference | No difference (parity confirmed) |
| Conditions | In silico prediction by XLogP3 3.0 algorithm |
Why This Matters
Identical logP but different molecular shape can lead to different solid-state stability and solubility profiles, which are critical for long-term storage and formulation of advanced intermediates.
- [1] PubChem. (2026). Compound Summaries for CIDs 55253013, 23298187, and 55253127. National Center for Biotechnology Information. Retrieved April 25, 2026. View Source
